molecular formula C18H21NO2S B11173723 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide

2-[(2-methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide

Cat. No.: B11173723
M. Wt: 315.4 g/mol
InChI Key: DPUXHAKVDZOVMU-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxyethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzylamine with 2-[(2-methoxyethyl)sulfanyl]benzoic acid under specific conditions to form the desired benzamide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2-Methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide core can interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyethyl)sulfanyl]ethanol
  • 2-[(2-Methoxyethyl)sulfanyl]-N-(4-sulfamoylphenyl)benzamide
  • 2-[(2-Methoxyethyl)sulfanyl]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Uniqueness

2-[(2-Methoxyethyl)sulfanyl]-N-(4-methylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl and sulfanyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C18H21NO2S/c1-14-7-9-15(10-8-14)13-19-18(20)16-5-3-4-6-17(16)22-12-11-21-2/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

DPUXHAKVDZOVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SCCOC

Origin of Product

United States

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